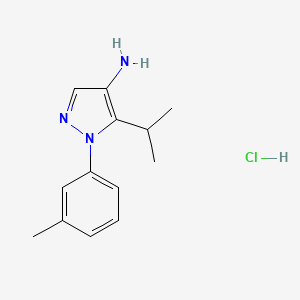

1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride

Description

Properties

IUPAC Name |

1-(3-methylphenyl)-5-propan-2-ylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.ClH/c1-9(2)13-12(14)8-15-16(13)11-6-4-5-10(3)7-11;/h4-9H,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDNNILSCKJOAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(C=N2)N)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Substituted Phenyl Hydrazines with Ketones

A common approach starts with the reaction of 3-methylphenyl hydrazine with a suitable ketone bearing the isopropyl substituent (e.g., isopropyl methyl ketone). This condensation typically occurs under reflux in ethanol or DMSO, facilitating the formation of hydrazone intermediates.

Cyclization to Pyrazole Core

The hydrazone intermediates undergo intramolecular cyclization to form the pyrazole ring. This step can be promoted by heating or using dehydrating agents. The cyclization is regioselective, favoring the formation of the 1-(3-methylphenyl)-5-(propan-2-yl) substitution pattern on the pyrazole ring.

Formation of the Amino Group at Position 4

The 4-amino substituent on the pyrazole ring is introduced either by direct substitution during cyclization or by subsequent amination steps, often involving hydrazine hydrate treatment. Hydrazine hydrate in aprotic solvents like dimethylformamide (DMF) or ethanol is commonly used to convert keto or enone precursors into 4-aminopyrazoles with moderate to good yields (45–67%).

Hydrochloride Salt Formation

The free base pyrazole amine is treated with hydrochloric acid (HCl) to form the corresponding hydrochloride salt, improving the compound's stability and solubility for handling and further applications.

Representative Synthetic Scheme

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 3-methylphenyl hydrazine + isopropyl methyl ketone, reflux in ethanol or DMSO | Formation of hydrazone intermediate | 70–85 |

| 2 | Heating or dehydrating agent | Cyclization to pyrazole ring | 60–80 |

| 3 | Hydrazine hydrate in ethanol or DMF | Amination to introduce 4-amino group | 45–67 |

| 4 | Treatment with HCl | Formation of hydrochloride salt | Quantitative |

Research Findings and Optimization

Solvent Effects: Use of aprotic solvents like DMF enhances the yield of the cyclization and amination steps by stabilizing intermediates and promoting nucleophilic attack by hydrazine.

Temperature Control: Reflux conditions (around 78°C for ethanol) are optimal for condensation and cyclization; excessive heating can lead to side reactions or decomposition.

Regioselectivity: The condensation and cyclization steps are highly regioselective, favoring the attachment of the 3-methylphenyl group at the N-1 position and the isopropyl group at the C-5 position of the pyrazole ring.

Purification: The hydrochloride salt formation aids in crystallization and purification, providing a stable, isolable solid suitable for characterization and further use.

Characterization Techniques

To confirm the structure and purity of 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride, the following techniques are employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation of substitution pattern |

| Mass Spectrometry (MS) | Molecular weight confirmation |

| Infrared Spectroscopy (IR) | Identification of functional groups (amine, pyrazole ring) |

| X-ray Crystallography | Definitive structural confirmation (if crystals obtained) |

Summary Table of Key Data

| Parameter | Data |

|---|---|

| Molecular Formula | C13H18ClN3 |

| Molecular Weight | 251.75 g/mol |

| CAS Number | 1803571-53-0 |

| Typical Yield (overall) | 45–85% depending on step |

| Solvents Used | Ethanol, DMSO, DMF |

| Key Reagents | 3-methylphenyl hydrazine, isopropyl methyl ketone, hydrazine hydrate, HCl |

| Reaction Conditions | Reflux (60–130°C), aprotic solvents |

| Characterization Methods | NMR, MS, IR, X-ray |

Chemical Reactions Analysis

Types of Reactions: 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Antioxidant Properties

Studies have shown that pyrazole derivatives exhibit significant antioxidant activities. For example, compounds synthesized from 3-methyl-1-phenyl-5-pyrazolone have demonstrated effective radical scavenging abilities in vitro. The DPPH assay results indicated that some derivatives possess antioxidant activity exceeding that of standard antioxidants like ascorbic acid .

Anticancer Activity

Research indicates that certain pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. In particular, the compound 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride has been evaluated for its ability to induce apoptosis in cancer cells. Preliminary studies using MTT assays on multiple tumor cell lines, including breast (MCF7, MDA-MB231), melanoma (SKMEL-28), and lung cancer (A549), have shown promising results .

Study on Antioxidant and Cytotoxic Properties

A significant study focused on synthesizing a series of bis(pyrazol) derivatives and evaluating their antioxidant and anticancer activities. The findings revealed that specific derivatives exhibited potent cytotoxicity against colorectal carcinoma cells. The most effective compound showed a dose-dependent response in inducing apoptosis .

Pyrazole Derivatives in Pain Management

Another area of research explored the analgesic and anti-inflammatory potential of pyrazole derivatives. Compounds similar to 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride were screened for their effects on pain models, showing significant reductions in pain responses compared to controls .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Variations

The compound’s key differentiating features lie in its substitution pattern. Below is a comparative analysis with five analogous pyrazole derivatives:

Key Findings from Comparative Studies

Solubility and Stability: The hydrochloride salt of the target compound improves aqueous solubility compared to non-ionic analogs like 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine . Fluorinated derivatives (e.g., trifluoromethyl or difluoromethyl groups) exhibit higher lipophilicity, enhancing membrane permeability but reducing water solubility .

Chlorinated analogs (e.g., 1-(3-chlorophenyl)-5-CF₃ derivative) demonstrate notable antiviral activity, suggesting halogenation as a critical factor in target engagement .

Synthetic Utility :

- The isopropyl group at position 5 in the target compound and its cyclopropyl analog () are associated with improved thermal stability, making them suitable for high-temperature reactions in material science .

Biological Activity

1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride, a member of the pyrazole class, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a 3-methylphenyl group and a propan-2-yl group, which contribute to its biological effects.

- Molecular Formula : C13H17N3·HCl

- Molecular Weight : 251.76 g/mol

- CAS Number : 1803571-53-0

The hydrochloride form enhances solubility, facilitating various biological assays and applications in drug development .

The biological activity of 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is believed to involve interactions with specific molecular targets. The compound may modulate enzyme activities, particularly those involved in inflammatory pathways, leading to anti-inflammatory effects. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Anti-inflammatory Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound's structural analogs have been shown to inhibit COX enzymes and other inflammatory mediators effectively. For example, compounds with similar scaffolds have demonstrated IC50 values below 50 µM in cell-based assays targeting inflammation pathways .

Antimicrobial Properties

Research suggests that pyrazole derivatives can also exhibit antimicrobial activity. In vitro studies have shown that certain pyrazole compounds possess the ability to inhibit bacterial growth and biofilm formation, which is crucial for treating infections .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

Comparative studies reveal that the unique substitution pattern of 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride may confer distinct biological properties compared to other pyrazole derivatives. For instance:

| Compound | Activity | IC50 Value |

|---|---|---|

| 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride | Anti-inflammatory | <50 µM |

| Compound A (similar structure) | COX inhibition | 47 nM (selective for COX-2) |

| Compound B (different substitution) | Antibacterial | Variable |

The specific positioning of functional groups in 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride enhances its solubility and potential efficacy as a therapeutic agent compared to structurally similar compounds .

Q & A

Q. What are the common synthetic routes for 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride, and how are intermediates characterized?

The compound is typically synthesized via cyclization reactions using precursors like substituted hydrazides or β-keto esters. For example, Bondock et al. demonstrated cyclization of hydrazide derivatives with phosphorous oxychloride at 120°C to form pyrazole cores, followed by amine functionalization . Key intermediates are characterized using IR spectroscopy (C=O and N–H stretches) and NMR (proton integration for substituent confirmation). Multi-step syntheses often involve purification via column chromatography and recrystallization .

Q. Which spectroscopic techniques are critical for confirming the structure of this pyrazole derivative?

- IR Spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for amines, C–N stretches at ~1250 cm⁻¹).

- NMR : <sup>1</sup>H NMR confirms substituent positions (e.g., aromatic protons at δ 6.5–8.0 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm). <sup>13</sup>C NMR verifies carbonyl or aromatic carbons .

- Mass Spectrometry : Determines molecular ion peaks and fragmentation patterns .

Q. How are solubility and stability profiles assessed for this compound in preclinical studies?

Solubility is tested in polar (e.g., DMSO, water) and non-polar solvents (e.g., chloroform) via gravimetric methods. Stability under varying pH (2–12) and temperatures (4–40°C) is monitored using HPLC to track degradation products over 48–72 hours .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum mechanical calculations (e.g., DFT) model reaction pathways to predict energetically favorable conditions. For example, Vilsmeier–Haack reaction mechanisms for pyrazole carbaldehyde intermediates can be simulated to identify optimal catalysts or temperatures . Machine learning algorithms further analyze experimental datasets to recommend solvent systems or reaction times .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Contradictions in antimicrobial or enzyme inhibition data may arise from structural analogs with minor substituent changes. Cross-study validation involves:

- Structural-Activity Relationship (SAR) Analysis : Comparing bioactivity of analogs (e.g., methoxy vs. chloro substituents) .

- Standardized Assays : Replicating experiments under controlled conditions (e.g., fixed bacterial strains, MIC protocols) .

- Meta-Analysis : Pooling data from multiple sources to identify trends in potency or selectivity .

Q. How is X-ray crystallography used to correlate structure with function?

Single-crystal X-ray diffraction determines bond lengths, dihedral angles, and hydrogen-bonding networks. For example, pyrazole rings in similar compounds exhibit dihedral angles of 16–52° with adjacent aryl groups, influencing steric interactions in enzyme binding pockets . Hydrogen bonds (e.g., O–H⋯N) stabilize crystal packing and may mimic intermolecular interactions in biological targets .

Q. What experimental design principles minimize variability in pharmacological testing?

- Factorial Design : Varies parameters (e.g., concentration, pH) systematically to identify significant variables .

- Positive/Negative Controls : Ensures assay reliability (e.g., using known inhibitors in enzyme studies).

- Replication : Triplicate measurements reduce random error .

Methodological Considerations

Q. How are reaction conditions optimized for scale-up without compromising yield?

- Design of Experiments (DoE) : Identifies critical factors (e.g., temperature, solvent ratio) using response surface methodology .

- Green Chemistry Metrics : Evaluates atom economy and E-factors to reduce waste .

- In Situ Monitoring : Techniques like FTIR track reaction progress in real time .

Q. What approaches validate the purity of this compound in complex matrices?

- HPLC-DAD/MS : Detects impurities at <0.1% levels.

- Elemental Analysis : Confirms stoichiometry (C, H, N within ±0.4% of theoretical values).

- Thermogravimetric Analysis (TGA) : Assesses thermal decomposition profiles .

Data Analysis and Reporting

Q. How should researchers address discrepancies in melting points or spectral data across literature?

Discrepancies often arise from polymorphic forms or solvent residues. Solutions include:

- DSC Analysis : Differentiates polymorphs via distinct endothermic peaks.

- Powder XRD : Confirms crystalline phase consistency .

- Reporting Solvent History : Specifies recrystallization solvents in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.